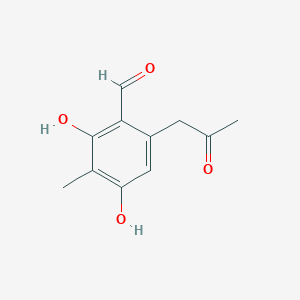
2,4-Dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde is a dihydroxybenzaldehyde that is 2,4-dihydroxybenzaldehyde in which the hydrogens at positions 3 and 6 have been replaced by a methyl and 2-oxopropyl groups, respectively. It has a role as an Aspergillus metabolite and an antibacterial agent. It is a dihydroxybenzaldehyde, a polyketide and a methyl ketone.
Scientific Research Applications
Synthesis and Derivative Formation
Regioselective Protection and Derivative Synthesis : Research has demonstrated methods for the regioselective protection of hydroxyl groups in related benzaldehyde derivatives, facilitating the synthesis of compounds with potential in various applications, including material science and chemical synthesis (Plourde & Spaetzel, 2002). Additionally, unexpected products like 4-Chloro-6-phenyl-2-(2-oxopropyl)tetrahydropyran have been obtained through reactions involving similar compounds, indicating the complex chemistry and potential for discovering new molecules (Jing, 2009).
Mangrove Fungus Derivatives : New benzaldehyde derivatives have been isolated from mangrove endophytic fungus, showcasing the compound's potential in natural product chemistry and its role in ecological and biological studies (Shao et al., 2009).
Chemical and Physical Properties
Oxidation Products and Environmental Implications : Studies on the oxidation of related compounds have led to the identification of highly oxygenated low-volatility products, contributing to atmospheric science and environmental chemistry. This research helps in understanding the formation of secondary organic aerosols and their impact on air quality (Schwantes et al., 2016).
Bioproduction and Bioreactors : The enhanced bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor has been explored, indicating the potential for sustainable and biologically friendly production methods of such compounds. This research contributes to the field of biotechnology and bioengineering, offering alternatives to chemical synthesis routes (Craig & Daugulis, 2013).
Analytical and Sensor Applications : The development of chemosensors for pH based on derivatives of benzaldehyde showcases the compound's utility in analytical chemistry, particularly in distinguishing between normal and cancer cells, thus offering potential applications in medical diagnostics and research (Dhawa et al., 2020).
properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-6(13)3-8-4-10(14)7(2)11(15)9(8)5-12/h4-5,14-15H,3H2,1-2H3 |
InChI Key |
NYFZWIIIOFTTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1O)C=O)CC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



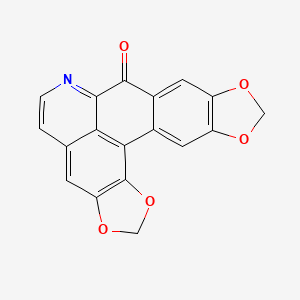


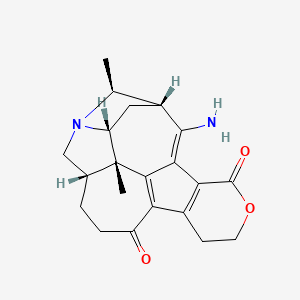

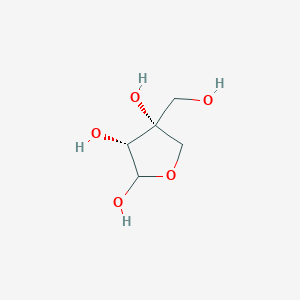

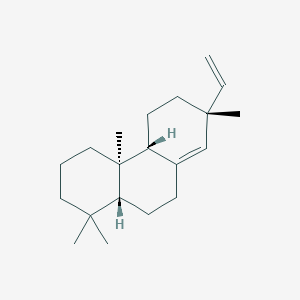

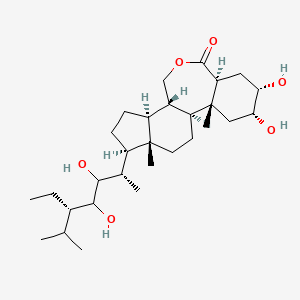
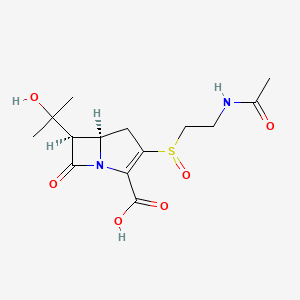

![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)